5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound belongs to the family of oxadiazole derivatives, which are known for their diverse biological activities and synthetic versatility.
Mechanism of Action
The mechanism of action of 5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, this compound has been reported to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione exhibits a range of biochemical and physiological effects. For instance, this compound has been shown to possess potent antimicrobial activity against various strains of bacteria and fungi. Moreover, this compound has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione in lab experiments is its high purity and stability. This compound can be easily synthesized in high yields and can be stored for long periods without significant degradation. However, one of the main limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research of 5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione. One potential direction is to investigate the potential of this compound as a lead compound for drug discovery and development. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields, including agriculture and material science. Additionally, more research is needed to investigate the potential side effects and toxicity of this compound, which will be essential for its safe use in various applications.
Synthesis Methods
The synthesis of 5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione can be achieved through several methods, including the reaction of 2-(4-pyridinyl) ethylamine with carbon disulfide and potassium hydroxide in the presence of ethanol. Another method involves the reaction of 2-(4-pyridinyl) ethylamine with thiosemicarbazide and acetic anhydride in the presence of glacial acetic acid. These methods have been reported to yield high purity and good yields of the target compound.
Scientific Research Applications
The potential applications of 5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione in scientific research are vast. This compound has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Moreover, this compound has been shown to possess high affinity for various receptors, including GABA, benzodiazepine, and adenosine receptors, which makes it a promising candidate for drug discovery and development.
properties
IUPAC Name |
5-pyridin-4-yl-3-(2-pyridin-4-ylethyl)-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c20-14-18(10-5-11-1-6-15-7-2-11)17-13(19-14)12-3-8-16-9-4-12/h1-4,6-9H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXFSWCDVDXQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN2C(=S)OC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-4-yl)-3-[2-(pyridin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione |
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